

An In-depth Technical Guide to C-Desmethyl Metoprolol: Structure, Nomenclature, and Synthesis

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Compound of Interest

Compound Name: 1-(Ethylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of C-Desmethyl Metoprolol, a known impurity of the widely used beta-blocker, Metoprolol. This document details its chemical structure, nomenclature, and a laboratory-scale synthesis protocol. The information herein is intended to support researchers and professionals in drug development and quality control in understanding and managing this specific impurity.

Nomenclature and Structure

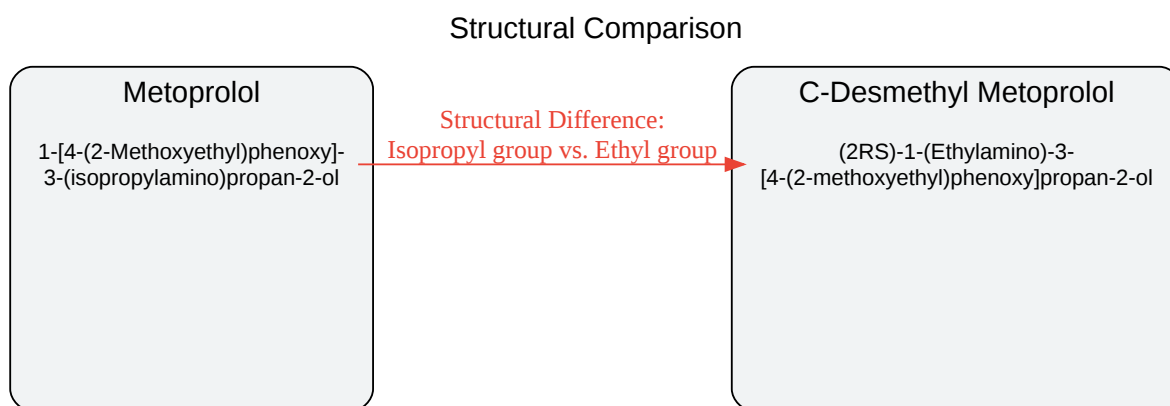
C-Desmethyl Metoprolol is recognized as Metoprolol EP Impurity A in the European Pharmacopoeia.^{[1][2][3]} Its formal chemical name is (2RS)-1-(Ethylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol.^{[1][2][4][5][6][7][8]} The structure of C-Desmethyl Metoprolol is closely related to Metoprolol, with the key difference being the substitution of the isopropylamino group in Metoprolol with an ethylamino group.

Below is a table summarizing the nomenclature and key identifiers for C-Desmethyl Metoprolol.

Identifier	Value
Common Name	C-Desmethyl Metoprolol
Systematic (IUPAC) Name	(2RS)-1-(Ethylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol[1][2][4][5][6][7][8]
Synonyms	Metoprolol EP Impurity A[1][2][3], Metoprolol Related Compound A
CAS Number	109632-08-8[1][5][6][7][9]
Molecular Formula	C ₁₄ H ₂₃ NO ₃ [4][5][7][9]
Molecular Weight	253.34 g/mol [4][5][7][9]

Structural Relationship between Metoprolol and C-Desmethyl Metoprolol

The following diagram illustrates the structural difference between Metoprolol and its C-Desmethyl analog.



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A diagram illustrating the structural difference between Metoprolol and C-Desmethyl Metoprolol.

Physicochemical and Analytical Data

This section summarizes the available physicochemical and analytical data for C-Desmethyl Metoprolol. While some data is available from commercial suppliers of the reference standard, detailed spectroscopic data such as NMR peak lists and mass spectrometry fragmentation patterns are not widely published. Researchers requiring this information should obtain the certified reference material which is typically accompanied by a comprehensive certificate of analysis.[\[5\]](#)[\[6\]](#)[\[10\]](#)

Table 2: Physicochemical and Analytical Properties

Property	Value/Information
Appearance	White to Off-White Solid [5]
Solubility	Soluble in Methanol [6]
Storage Temperature	2-8 °C [6] [9]
Purity by HPLC	≥ 95% (as specified by commercial suppliers) [6]
¹ H NMR Data	Not publicly available. Obtainable from suppliers of the reference standard. [5] [6] [10]
¹³ C NMR Data	Not publicly available. Obtainable from suppliers of the reference standard. [5] [6] [10]
Mass Spectrometry Data	Not publicly available. Obtainable from suppliers of the reference standard. [5] [6] [10]
Infrared (IR) Spectrum	Not publicly available. Obtainable from suppliers of the reference standard. [5] [6]
Thermogravimetric Analysis (TGA)	Not publicly available. Obtainable from suppliers of the reference standard. [5] [6]

Synthesis of C-Desmethyl Metoprolol (Metoprolol EP Impurity A)

The synthesis of C-Desmethyl Metoprolol can be achieved through a two-step process starting from 4-(2-methoxyethyl)phenol.[\[11\]](#) The general synthetic scheme involves the formation of an epoxide intermediate followed by a ring-opening reaction with ethylamine.

Experimental Protocol

Step I: Synthesis of the intermediate 2-((4-(2-methoxyethyl) phenoxy)methyl)oxirane[\[11\]](#)

- In a clean and dry round-bottom flask (RBF), combine 0.5 g of 4-(2-methoxyethyl) phenol with 20 mL of dimethylformamide (DMF).
- Stir the mixture for 5 to 10 minutes.
- Add 0.4 g of potassium carbonate (K_2CO_3) to the reaction mixture and continue stirring for 15 minutes.
- Slowly add epichlorohydrin dropwise to the mixture.
- Attach a reflux condenser and heat the reaction mixture at 70°C overnight (approximately 14 hours).
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the RBF to room temperature.
- The resulting intermediate, 2-((4-(2-methoxyethyl) phenoxy)methyl)oxirane, is used in the next step.

Step II: Synthesis of 1-Ethylamino-3-(4-(2-methoxyethyl) phenoxy)propan-2-ol[\[11\]](#)

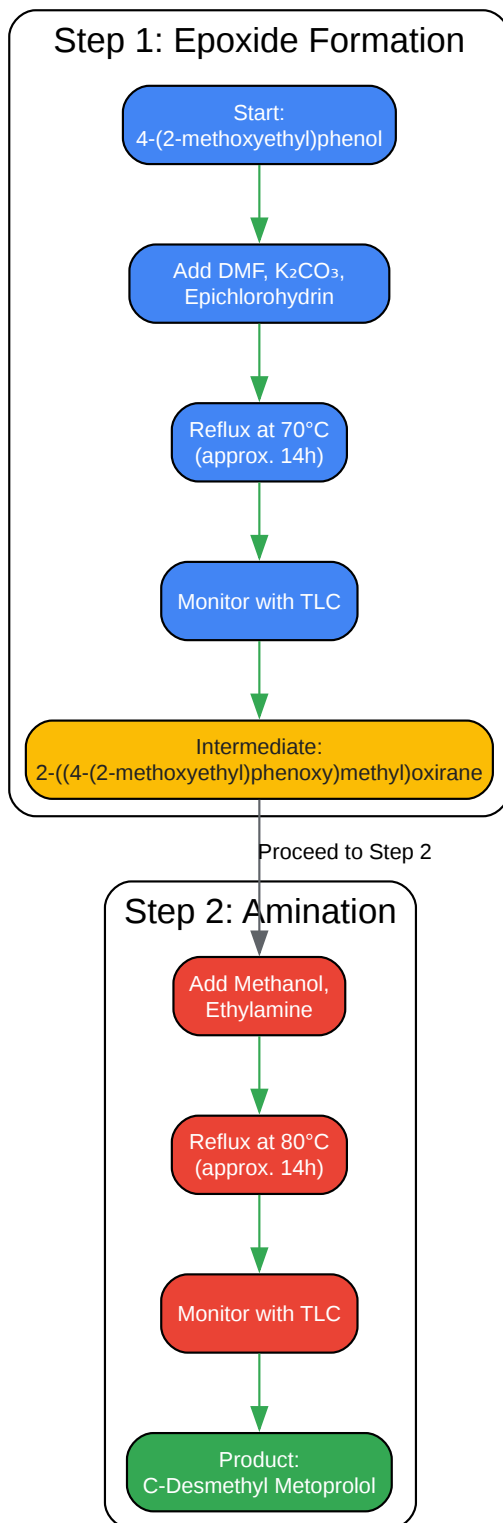
- In a clean and dry RBF, place 2 g of the intermediate from Step I.
- Add 20 mL of methanol and stir the mixture.
- After 5 to 10 minutes of stirring, add 0.7 ml of ethylamine.

- Continue stirring for 15 minutes to ensure thorough mixing.
- Transfer the RBF to a preheated oil bath at 80°C.
- Attach a reflux condenser and reflux the reaction mixture for approximately 14 hours.
- Monitor the reaction progress using TLC.
- Upon completion, the desired product, C-Desmethyl Metoprolol, can be isolated and purified using appropriate techniques such as column chromatography.

Synthetic Workflow Diagram

The following diagram outlines the experimental workflow for the synthesis of C-Desmethyl Metoprolol.

Synthesis of C-Desmethyl Metoprolol

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